molecular formula C24H28N2O5 B2837129 (Z)-2-(2,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 869078-65-9

(Z)-2-(2,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2837129
CAS RN: 869078-65-9
M. Wt: 424.497
InChI Key: QHWMDMQFBRVTOJ-XKZIYDEJSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,4-dimethoxybenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : The compound has been used in the synthesis of novel derivatives, such as octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are useful as ABC ring models of saframycins (N. Saito et al., 1997).

  • Development of Chemosensors : A fluorescent based receptor developed for selective and sensitive detection of Cu(2+) and Zn(2+) ions in a semi-aqueous system is another application. This receptor, when used with metal ions, can act as an INHIBIT type logic gate at the molecular level (U. Fegade et al., 2015).

  • Synthesis of Antimicrobial Agents : The compound is also involved in the synthesis of antimicrobial agents, such as ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which have been evaluated for their antimicrobial activity (YN Spoorthy et al., 2021).

  • Production of Complexes with Biological Activities : Derivatives of this compound have been used in the synthesis of complexes that exhibit various biological activities, such as antimicrobial and antineoplastic properties (W. Anderson & A. Jones, 1984).

Catalytic and Photophysical Applications

  • Catalytic Properties : Dioxomolybdenum(VI) complexes synthesized with similar benzohydrazone ligands, including this compound, have shown effective catalytic properties for sulfoxidation, indicating potential applications in chemical synthesis (L. Xue et al., 2013).

  • Near-IR Absorption and Emission : The synthesis of porphyrazines (pzs) with near-IR absorbance and dual UV-visible/near-IR emission has been reported. Such properties are significant for biomedical applications like cancer therapy and diagnosis (S. Lee et al., 2001).

  • Nano-Structured Material Production : The compound has been used in the synthesis of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine dimer complexes, demonstrating its role in the production of advanced materials (C. Veranitisagul et al., 2011).

  • Structural Analysis and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, synthesized using derivatives of this compound, have shown antiproliferative properties and have been analyzed for their structure, demonstrating potential in cancer research (M. Gür et al., 2020).

properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-25-9-11-26(12-10-25)15-19-20(27)8-7-18-23(28)22(31-24(18)19)13-16-5-6-17(29-2)14-21(16)30-3/h5-8,13-14,27H,4,9-12,15H2,1-3H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWMDMQFBRVTOJ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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